molecular formula C16H23BrN2O B5847781 2-(4-bromophenyl)-N-(1-propyl-4-piperidinyl)acetamide

2-(4-bromophenyl)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No.: B5847781
M. Wt: 339.27 g/mol
InChI Key: RQBHLZIRFGSQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(1-propyl-4-piperidinyl)acetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate the activity of certain proteins in the human body. BPPA belongs to a class of compounds known as piperidine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

BPPA exerts its pharmacological effects by binding to certain proteins in the body, thereby modulating their activity. It has been shown to bind to the ATP-binding site of GSK-3β, which results in the inhibition of its activity. This, in turn, leads to the activation of various signaling pathways that are involved in cell growth and proliferation. BPPA has also been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity and increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells by modulating the activity of GSK-3β. BPPA has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This, in turn, leads to increased levels of acetylcholine, which is important for memory and learning.

Advantages and Limitations for Lab Experiments

The advantages of using BPPA in lab experiments include its ability to modulate the activity of certain proteins in the body, which makes it useful for studying the mechanisms underlying various diseases. BPPA is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, the limitations of using BPPA in lab experiments include its potential toxicity and lack of specificity, which may lead to off-target effects.

Future Directions

There are several future directions for research on BPPA. One area of research is the development of more specific and potent derivatives of BPPA that can be used for the treatment of various diseases. Another area of research is the investigation of the potential of BPPA as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and toxicity of BPPA in vivo, as well as its pharmacokinetic properties.

Synthesis Methods

The synthesis of BPPA involves the reaction of 4-bromoacetophenone with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure BPPA.

Scientific Research Applications

BPPA has been studied extensively for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has been shown to modulate the activity of certain proteins such as GSK-3β, which is involved in the regulation of cell growth and proliferation. BPPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, which is important for memory and learning.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-2-9-19-10-7-15(8-11-19)18-16(20)12-13-3-5-14(17)6-4-13/h3-6,15H,2,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBHLZIRFGSQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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